molecular formula C8H6FO3- B11928453 2-Fluoro-p-anisic Acid

2-Fluoro-p-anisic Acid

Katalognummer: B11928453
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: UPWMPIKNUXTWFP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a methoxy group, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methoxybenzoic acid can be synthesized from 2-fluoro-4-methoxybenzaldehyde through an oxidation reaction. The aldehyde group is oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of 2-fluoro-4-methoxybenzoic acid often involves the use of catalytic processes to enhance yield and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure optimal reaction conditions .

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-methoxybenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it is used to develop new drugs with potential therapeutic effects. Additionally, it is employed in the study of enzyme inhibition and molecular interactions .

Wirkmechanismus

The mechanism of action of 2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoro-4-hydroxybenzoic acid
  • 2-Fluoro-4-methylbenzoic acid
  • 4-Fluoro-2-methoxybenzoic acid

Comparison: 2-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, compared to its analogs. The presence of the methoxy group also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H6FO3-

Molekulargewicht

169.13 g/mol

IUPAC-Name

2-fluoro-4-methoxybenzoate

InChI

InChI=1S/C8H7FO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)/p-1

InChI-Schlüssel

UPWMPIKNUXTWFP-UHFFFAOYSA-M

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.